O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine
Overview
Description
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxylamine moiety.
Mechanism of Action
Target of Action
It’s known that hydroxylamines often interact with aldehydes and ketones to form oximes .
Mode of Action
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine likely interacts with its targets through a nucleophilic addition reaction. In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of aldehydes or ketones . This reaction forms an oxime, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can impact various biochemical pathways, particularly those involving aldehydes and ketones .
Result of Action
The formation of oximes can potentially alter the function of target molecules, leading to downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines[3][3].
Scientific Research Applications
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)phenylhydrazine
- 4-(trifluoromethyl)phenylacetonitrile
Uniqueness
O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine is unique due to the presence of both the trifluoromethyl group and the hydroxylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4H,5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGYPUBYTWDYMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372235 | |
Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2993-57-9 | |
Record name | O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.